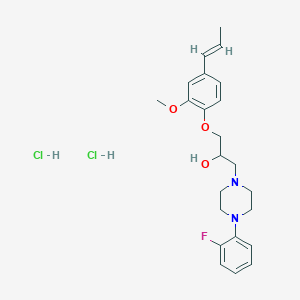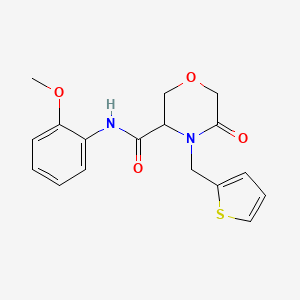![molecular formula C27H26N4O3S B2751589 4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207035-78-6](/img/structure/B2751589.png)
4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
BenchChem offers high-quality 4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Agents
Novel heterocyclic compounds, including pyrazole, isoxazole, and pyridazine derivatives, have been synthesized for use as antibacterial agents. These compounds were evaluated for their antibacterial activity, demonstrating significant inhibitory effects against a variety of bacterial strains. The development of these compounds is crucial for addressing the growing concern of antibiotic resistance and finding new therapeutic agents. One study specifically explored the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to leverage their potential as antibacterial agents. The compounds exhibited high activities, underscoring the importance of such chemical frameworks in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel compounds for antimicrobial and anti-inflammatory applications has been a focus area, leveraging the structural properties of pyrazole, isoxazole, and other heterocyclic derivatives. These compounds have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential in treating various bacterial infections. Additionally, their anti-inflammatory properties suggest a broader therapeutic applicability, including the treatment of conditions characterized by inflammation (Kendre, Landge, & Bhusare, 2015).
Anticancer Activity
Research has also extended into the exploration of heterocyclic compounds' anticancer properties. The structural complexity and versatility of these compounds allow for targeted interactions with cancer cell lines, leading to the inhibition of cell growth and proliferation. This area of research is particularly important for the development of novel oncological treatments that are more effective and have fewer side effects. For instance, some derivatives have been tested for their antitumor activity against specific cancer cell lines, showing promising results that warrant further investigation (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Electrochromic Materials
The compound's heterocyclic structure has implications beyond pharmaceutical applications, extending into materials science, particularly in the development of electrochromic materials. These materials change color in response to an electric field, making them useful for various applications, including smart windows, displays, and low-energy consumption devices. The synthesis and application of such compounds in photovoltaic devices indicate the versatility and potential of heterocyclic compounds in both medicinal and technological fields (Zhou, Cong, Yamakawa, Wei, Nakamura, Tajima, Yang, & Hashimoto, 2010).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-16-6-8-20(17(2)12-16)21-14-23-27(28-10-11-31(23)30-21)35-15-22-18(3)34-26(29-22)19-7-9-24(32-4)25(13-19)33-5/h6-14H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWKMZFJOBVPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=C(C=C5)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2751510.png)
![N-(2,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2751511.png)


![N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2751514.png)
![N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751516.png)
![3,5-Dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2751518.png)

![2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2751522.png)
![3-Methyl-6-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2751523.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2751524.png)
![N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2751529.png)